molecular formula C14H10F2O2 B7975829 3-(3,4-Difluorobenzyloxy)benzaldehyde

3-(3,4-Difluorobenzyloxy)benzaldehyde

Cat. No.: B7975829
M. Wt: 248.22 g/mol
InChI Key: XQROHDXEEAWEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorobenzyloxy)benzaldehyde is a chemical compound characterized by its unique structure, which includes a benzaldehyde group attached to a difluorobenzyl ether moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,4-difluorobenzyl alcohol and 3-hydroxybenzaldehyde as the primary starting materials.

  • Reaction Conditions: The reaction involves the formation of an ether linkage through a nucleophilic substitution reaction. The process requires the use of a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, followed by the addition of 3,4-difluorobenzyl chloride.

  • Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 3-(3,4-Difluorobenzyloxy)benzyl alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: 3-(3,4-Difluorobenzyloxy)benzoic acid.

  • Reduction Products: 3-(3,4-Difluorobenzyloxy)benzyl alcohol.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Difluorobenzyloxy)benzaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: The compound is used in the production of various chemical products, including dyes, fragrances, and polymers.

Mechanism of Action

3-(3,4-Difluorobenzyloxy)benzaldehyde is similar to other benzaldehyde derivatives, such as 3-(4-fluorobenzyloxy)benzaldehyde and 3-(3,4-dichlorobenzyloxy)benzaldehyde. its unique difluorobenzyl group imparts distinct chemical properties and reactivity compared to these compounds. The presence of two fluorine atoms enhances its stability and electronic properties, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 3-(4-Fluorobenzyloxy)benzaldehyde

  • 3-(3,4-Dichlorobenzyloxy)benzaldehyde

  • 3-(3,4-Dibromobenzyloxy)benzaldehyde

  • 3-(3,4-Dimethoxybenzyloxy)benzaldehyde

Properties

IUPAC Name

3-[(3,4-difluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13-5-4-11(7-14(13)16)9-18-12-3-1-2-10(6-12)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQROHDXEEAWEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.